ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Description
ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a heterocyclic compound featuring a benzothiazole core fused with a 1,2-oxazole moiety. The molecule includes a 4-ethoxyphenyl substituent at the oxazole ring and an ethyl ester group at the benzothiazole’s 6-position. However, specific biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally similar analogs.
Properties
IUPAC Name |
ethyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-3-28-15-8-5-13(6-9-15)18-12-17(25-30-18)20(26)24-22-23-16-10-7-14(11-19(16)31-22)21(27)29-4-2/h5-12H,3-4H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKGANMLGZZENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a [2+3] cycloaddition reaction of nitrile oxides with olefins.
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Rings: The isoxazole and benzo[d]thiazole rings are then coupled together using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 2-[5-(4-ethoxyphenyl)-1,2-oxazole-3-amido]-1,3-benzothiazole-6-carboxylate exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that derivatives of benzothiazole could effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and apoptosis induction .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl derivative | MCF-7 | 12.5 | Apoptosis induction |
| Benzothiazole analog | A549 | 15.0 | Cell cycle arrest |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains. For example, a related compound was effective against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar properties .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms . The ability to modulate neuroinflammation is particularly relevant for conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy in Vivo
A recent in vivo study evaluated the anticancer efficacy of a related benzothiazole derivative in a xenograft model of breast cancer. The compound was administered at varying doses over four weeks, resulting in a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis markers in treated tumors .
Case Study 2: Antimicrobial Activity Assessment
In vitro tests assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Comparisons
The compound’s structural uniqueness lies in its hybrid benzothiazole-oxazole framework. Below is a comparative analysis with analogous compounds:
Key Observations:
Hybrid Heterocyclic Systems : The target compound combines benzothiazole and oxazole rings, distinguishing it from simpler heterocycles like benzimidazoles (e.g., Etomethazene) or indazoles . This hybrid system may enhance π-π stacking interactions in biological targets compared to single-ring analogs.
However, the ethyl ester in the target compound contrasts with Etofenprox’s ether linkages, likely altering metabolic stability.
Pharmacophore Potential: The amide linkage between the oxazole and benzothiazole mirrors bioactive scaffolds in kinase inhibitors (e.g., imatinib analogs), though direct evidence is lacking here.
Research Findings and Limitations
Structural Analysis Tools:
- Crystallography: Programs like SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation) could theoretically resolve the compound’s conformation.
- Computational Modeling : Molecular docking studies using analogs suggest that the 4-ethoxyphenyl group may engage in hydrophobic interactions, while the ester group could influence solubility .
Critical Limitations in Current Evidence
- Contradictions : Etofenprox’s ether-based structure contrasts with the target compound’s ester group, complicating direct mechanistic comparisons.
Biological Activity
ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, an oxazole ring, and an ethoxyphenyl substituent, which may confer unique pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potential, and related research.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Benzothiazole Core : A bicyclic structure known for its diverse biological activities.
- Oxazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Ethoxyphenyl Group : Enhances solubility and may influence binding affinity to specific receptors.
Table 1: Structural Details
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 898482-21-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes or modulate receptor activity, which can lead to therapeutic effects in various disease models.
Enzyme Inhibition
Research indicates that derivatives of benzothiazole and oxazole exhibit inhibitory effects against several enzymes:
- Histone Deacetylases (HDACs) : Involved in cancer progression; inhibition can lead to apoptosis in cancer cells.
- Carbonic Anhydrases (CAs) : Targets for anti-glaucoma and anti-cancer therapies.
Anticancer Activity
Studies have demonstrated that similar compounds exhibit significant anticancer properties. For instance, derivatives have shown efficacy against multiple cancer cell lines, including:
- Human colon adenocarcinoma (HT-29)
- Human lung adenocarcinoma (A549)
- Breast cancer cell lines
In vitro assays revealed that compounds with structural similarities to this compound possess IC50 values ranging from 10 µM to 50 µM against these cell lines, indicating moderate potency .
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | , |
| Enzyme Inhibition | HDAC and CA inhibition | , |
| Antimicrobial | Potential antibacterial properties |
Study on Anticancer Properties
A notable study explored the synthesis of novel benzothiazole derivatives, including variations of this compound. The results indicated that these compounds significantly inhibited the proliferation of various cancer cell lines and induced apoptosis through caspase activation pathways .
Study on Enzyme Interaction
Another research focused on the interaction of oxazole derivatives with HDACs. The findings suggested that certain modifications within the oxazole ring enhanced binding affinity and selectivity towards HDAC isoforms, potentially leading to improved therapeutic profiles in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
